REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[C:13](I)=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1.[CH:15]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN1C(=O)CCC1.[Sn](C)(C)(C)C>[NH4+].[Cl-].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Cu]I>[OH:1][CH2:2][CH2:3][C:4]1[C:13]([CH3:15])=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1 |f:4.5,6.7.8.9.10|
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Name
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|
Quantity
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6 g
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Type
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reactant
|
Smiles
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OCCC1=CC2=C(C(OC2)=O)C=C1I
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Name
|
|
Quantity
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5.3 g
|
Type
|
reactant
|
Smiles
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[Sn](C)(C)(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
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Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
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452 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
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CuI
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Quantity
|
375 mg
|
Type
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catalyst
|
Smiles
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[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was purged with N2
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Type
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TEMPERATURE
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Details
|
After the mixture was heated for another 10 min
|
Duration
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10 min
|
Type
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TEMPERATURE
|
Details
|
was heated to 120° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3*200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC2=C(C(OC2)=O)C=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |